B1579598 Fmoc-2,6-Dichloro-L-Phenylalanine

Fmoc-2,6-Dichloro-L-Phenylalanine

Cat. No.: B1579598
M. Wt: 456.32
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,6-Dichloro-L-Phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under mild basic conditions. The 2,6-dichloro substitution on the phenyl ring introduces steric and electronic effects that influence peptide conformation, solubility, and intermolecular interactions. This compound is particularly valuable in synthesizing peptides with enhanced stability or specific binding properties, such as those targeting receptors or enzymes .

Properties

Molecular Weight

456.32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties
Fmoc-2,6-Dichloro-L-Phenylalanine 2,6-dichloro C₂₄H₁₉Cl₂NO₄ 456.32* High hydrophobicity; enhances peptide stability; influences self-assembly
Fmoc-2,5-Dichloro-L-Phenylalanine 2,5-dichloro C₂₄H₁₉Cl₂NO₄ 456.32 Altered steric effects due to asymmetric substitution; impacts solubility
Fmoc-2,3-difluoro-L-Homophenylalanine 2,3-difluoro C₂₅H₂₁F₂NO₄ 437.44 Fluorine substitution increases electronegativity; improves metabolic stability
Fmoc-4-(Boc-amino)-L-Phenylalanine 4-Boc-amino C₂₉H₃₀N₂O₆ 502.56 Bulky Boc group at para position; enhances solubility in polar solvents
Fmoc-2,6-Dimethyl-L-Tyrosine 2,6-dimethyl C₂₃H₂₁NO₅ 393.45 Methyl groups reduce steric hindrance; tyrosine backbone supports phosphorylation

*Calculated based on structural analogy to Fmoc-2,5-dichloro-L-phenylalanine .

Key Observations:
  • Halogen vs. Alkyl Substituents : Chlorine (electron-withdrawing) and fluorine (high electronegativity) substitutions reduce electron density on the aromatic ring, affecting π-π stacking and solubility. Methyl groups (electron-donating) enhance hydrophobicity but reduce steric hindrance compared to halogens .

Stability and Handling Considerations

  • Storage: Most Fmoc-protected amino acids, including this compound, require storage at 2–8°C in airtight containers to prevent moisture absorption and decomposition .
  • Reactivity : Dichloro-substituted derivatives exhibit greater stability under acidic conditions compared to Boc-protected analogs, which are prone to premature deprotection .

Research Findings and Innovations

  • Gelation Behavior : Fmoc-2 and Fmoc-3 (unrelated to the target compound) form hydrogels under high pH via urea-mediated NH₃ release, suggesting that halogen positioning influences self-assembly kinetics .

Preparation Methods

Key Features:

  • Starting materials : N-(dibenzylidene)glycine tert-butyl ester is alkylated with substituted benzyl bromides such as 2,6-dichlorobenzyl bromide.
  • Catalysts : Cinchonine-derived pseudoenantiomeric phase transfer catalysts are employed to induce chirality.
  • Reaction conditions : Typically performed at room temperature, using aqueous KOH as the base and organic solvents like toluene or chloroform.
  • Yields and enantioselectivity : Yields can reach up to 99%, with enantiomeric excess (ee) values around 80% depending on the catalyst used.

Example Data Summary (adapted from Jin et al., 2018):

Entry Catalyst Yield (%) Enantiomeric Excess (ee %) Remarks
1 1h 99 81 Best yield and ee
2 1f Moderate Moderate Less effective catalyst

This method provides a robust route to obtain enantiomerically enriched 2,6-dichlorophenylalanine derivatives, which can be further transformed into the Fmoc-protected form.

Fmoc Protection and Intermediate Preparation

The incorporation of the Fmoc protecting group is critical for peptide synthesis applications. The typical preparation involves:

An example synthetic sequence for related Fmoc-protected phenylalanine derivatives (e.g., 2,6-difluoro analogs) involves:

  • Coupling Fmoc-L-phenylalanine with protecting groups or intermediates.
  • Subsequent halogenation or substitution to introduce 2,6-dichloro groups.
  • Purification by column chromatography to achieve high purity and yield.

This approach ensures the preservation of stereochemistry and functional group compatibility during synthesis.

Alternative Synthetic Routes and Notes

  • Direct halogenation of Fmoc-L-phenylalanine is challenging due to potential side reactions; thus, halogenated phenylalanine derivatives are often synthesized first and then Fmoc-protected.
  • Use of methyl benzoate derivatives as precursors for carboxylic acid intermediates allows for controlled introduction of halogen substituents, followed by conversion to amino acid derivatives.
  • Mild acidic or basic conditions are employed to avoid racemization during Fmoc deprotection or coupling steps.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Outcome/Notes
Asymmetric α-alkylation Room temp, aqueous KOH, toluene/CHCl3, PTC N-(dibenzylidene)glycine tert-butyl ester, 2,6-dichlorobenzyl bromide, cinchonine-derived catalysts High yield (up to 99%), moderate ee (~81%)
Fmoc Protection Reaction with Fmoc-Cl or Fmoc-OSu in DCM or DMF Fmoc-Cl, base (TEA or DIPEA) Efficient amino protection, preserves chirality
Intermediate coupling EDC/HOBt coupling in DCM EDC, HOBt, TEA Formation of amide intermediates for further steps
Purification Column chromatography (DCM/MeOH mixtures) Silica gel High purity product

Research Findings and Practical Considerations

  • The phase transfer catalysis method is a well-established, scalable, and enantioselective approach suitable for preparing various substituted phenylalanine derivatives including 2,6-dichloro analogs.
  • The choice of catalyst and reaction conditions critically affects yield and enantiomeric purity.
  • The Fmoc protection step is compatible with the halogenated phenylalanine derivatives and is essential for subsequent peptide synthesis applications.
  • Mild reaction conditions and careful purification are necessary to avoid racemization and degradation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-2,6-Dichloro-L-Phenylalanine while maintaining chiral integrity?

  • Methodological Answer : Synthesis typically begins with L-phenylalanine, introducing chlorine atoms at the 2- and 6-positions via electrophilic aromatic substitution. The Fmoc group is then attached to the α-amino group using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions (pH >7) to avoid protonation of the amino group. Chiral purity is preserved by using enantioselective catalysts or chiral auxiliaries during halogenation and protection steps. Post-synthesis, purification via reverse-phase HPLC or column chromatography ensures removal of diastereomeric impurities .

Q. How does the Fmoc protection strategy enhance the utility of 2,6-dichloro-L-phenylalanine in peptide synthesis?

  • Methodological Answer : The Fmoc group stabilizes the amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) preserves acid-labile functionalities in peptides. The dichloro substitution introduces steric bulk and electron-withdrawing effects, which can influence peptide folding and receptor binding. Post-cleavage, the free amino group participates in subsequent coupling steps, enabling iterative chain elongation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • HPLC : To assess purity (>95%) and resolve diastereomers using a C18 column with acetonitrile/water gradients.
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective chlorination (e.g., aromatic proton splitting patterns at δ 7.2–7.5 ppm) and Fmoc-group integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at ~455.3 Da).
  • Chiral HPLC : Validates enantiomeric excess (>99%) using chiral stationary phases .

Advanced Research Questions

Q. How do steric and electronic effects of 2,6-dichloro substitution impact peptide-receptor interactions?

  • Methodological Answer : The 2,6-dichloro configuration creates a rigid, planar aromatic side chain with increased hydrophobicity and steric hindrance. This can enhance binding to hydrophobic pockets in receptors (e.g., G-protein-coupled receptors) but may reduce conformational flexibility. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd values), while molecular dynamics simulations predict steric clashes or favorable π-π interactions. Comparative studies with mono-chlorinated analogs (e.g., 3-chloro or 4-chloro) reveal substituent-position-dependent activity .

Q. How can researchers address discrepancies in solubility data for halogenated Fmoc-amino acids?

  • Methodological Answer : Solubility varies with solvent polarity and substituent positioning. For example, this compound may exhibit poor aqueous solubility (<1 mg/mL) but dissolve in DMSO or DMF. To resolve contradictions:

  • Empirical Testing : Use a solvent gradient (e.g., 10% DMSO → 40% PEG300 → 5% Tween-80) with sonication to achieve suspensions (~2.5 mg/mL).
  • Co-solvent Systems : Optimize using Hansen solubility parameters to balance hydrophobic/hydrophilic interactions.
  • Derivatization : Convert to a methyl ester or tert-butyl ester for improved organic-phase handling .

Q. What are the implications of using this compound in stimuli-responsive hydrogels?

  • Methodological Answer : The dichloro-phenyl group enhances π-stacking interactions, promoting self-assembly into fibrillar hydrogels. Rheological studies (e.g., storage modulus G’ > 100 Pa) compare mechanical strength to non-halogenated analogs (e.g., Fmoc-phenylalanine). Controlled release studies using model dyes (e.g., methylene blue) show Fickian diffusion kinetics, with release rates modulated by the hydrogel’s mesh size. Dichloro-substituted hydrogels may exhibit slower degradation due to increased hydrophobicity .

Q. How do reaction conditions influence side reactions during this compound incorporation into peptides?

  • Methodological Answer :

  • Coupling Efficiency : Use HATU or PyBOP as coupling reagents to minimize racemization.
  • Base Sensitivity : Avoid prolonged exposure to strong bases (e.g., DIEA) to prevent Fmoc cleavage or ester hydrolysis.
  • Temperature Control : Perform reactions at 0–4°C to reduce epimerization risks.
  • Monitoring : Real-time monitoring via LC-MS detects premature Fmoc deprotection or dipeptide formation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Collect organic waste separately and incinerate per local regulations.
  • Ecological Precautions : Avoid aqueous release; bioaccumulation potential is unknown but predicted to be low due to low logP (~3.5) .

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